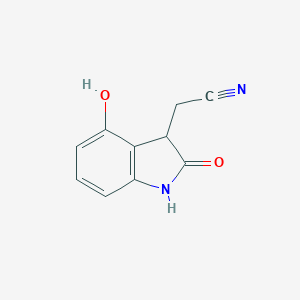

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Vue d'ensemble

Description

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is an alkaloid isolated from Isatis indigotica . It is a chemical compound belonging to the class of heterocyclic compounds.

Synthesis Analysis

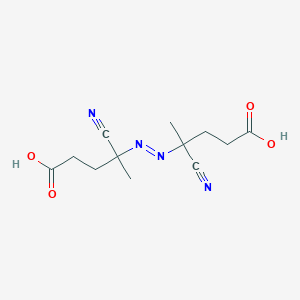

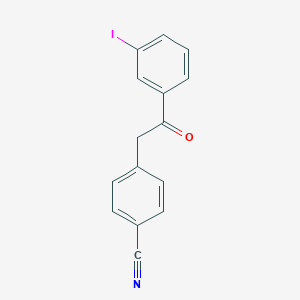

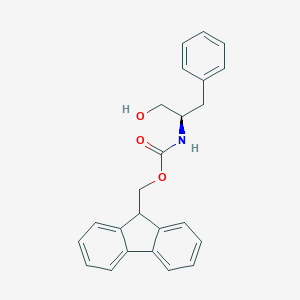

The synthesis of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile involves several steps. One transformation involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone, which triggers an unusual cyclization mechanistically related to the Baeyer–Drewson reaction .Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis

The chemical reactions of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile are complex and involve several steps. For instance, one transformation involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone .Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is 188.18 g/mol . It has a topological polar surface area of 73.1 Ų . The molecule contains 1 rotatable bond .Applications De Recherche Scientifique

Privileged Scaffold in Medicinal Chemistry

The concept of “privileged scaffolds” refers to molecular frameworks that serve as ligands for multiple targets or occur frequently in biologically active molecules. ISACN contains a dimedone moiety, which acts as a primary pharmacophore. Dimedone and its derivatives have demonstrated antibacterial, antifungal, and antioxidant properties . Researchers often explore modifications to these privileged structures to propose new potent agonists or antagonists for receptors.

Ion Pairing Enhancer for Topical Drugs

Ion pairing is a strategy used to enhance the permeation of ionized topical drugs. ISACN can form an ammonium salt, making it suitable for enhancing drug delivery through ion pairing. Its synthesis involves an aldol reaction and the use of triethylamine as both a reactant and a catalyst .

Biological Activity: Morita-Baylis-Hillman Adduct

ISACN has been investigated as a Morita-Baylis-Hillman adduct. In studies, it demonstrated non-toxic effects on macrophage viability and modulated the production of inflammatory cytokines (IL-1β, IL-6, and TNF-α) .

Anti-HIV Potential

Indole derivatives, including ISACN, have attracted attention due to their anti-HIV properties. For instance, (E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives (similar to ISACN) were reported as new HIV inhibitors. These compounds were studied using induced-fit docking (IFD) and showed promise as integrase strand-transfer inhibitors .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .

Mode of Action

The compound interacts with its target, procaspase-3, to induce apoptosis, a form of programmed cell death . This interaction leads to notable cytotoxicity towards human cancer cell lines .

Biochemical Pathways

The compound affects the apoptotic pathways in cells . These pathways involve a variety of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with procaspase-3 can lead to the activation of these pathways, resulting in programmed cell death .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and can potentially slow the progression of the disease . In particular, the compound has shown notable cytotoxicity towards colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 cell lines .

Propriétés

IUPAC Name |

2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLUDHCNWCIINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)